2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide
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Overview
Description
2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a dihydrobenzo[b][1,4]dioxin moiety, and a butanamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.
Construction of the dihydrobenzo[b][1,4]dioxin moiety: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the intermediates: The final step involves coupling the cyclopropyl and dihydrobenzo[b][1,4]dioxin intermediates with the butanamide backbone using amide bond formation reactions, typically employing coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-N-cyclopropyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethyl)-3-methylbutanamide
- 2-Amino-N-cyclopropyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-5-ylmethyl)-3-methylbutanamide
Uniqueness
2-Amino-N-cyclopropyl-N-(((S)-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-methylbutanamide is unique due to its specific structural features, such as the position of the dihydrobenzo[b][1,4]dioxin moiety and the presence of the cyclopropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H24N2O3 |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-methylbutanamide |
InChI |
InChI=1S/C17H24N2O3/c1-11(2)16(18)17(20)19(12-7-8-12)9-13-10-21-14-5-3-4-6-15(14)22-13/h3-6,11-13,16H,7-10,18H2,1-2H3 |
InChI Key |
IBKIALJVWBGMDF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1COC2=CC=CC=C2O1)C3CC3)N |
Origin of Product |
United States |
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